molecular formula C23H25Cl2NO2 B3975815 1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride

1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride

Cat. No.: B3975815
M. Wt: 418.4 g/mol
InChI Key: FKNXXAOLFLQEIY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO2.ClH/c24-22-13-7-8-14-23(22)27-18-21(26)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXXAOLFLQEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting 2-chlorophenol with epichlorohydrin under basic conditions to form 1-(2-chlorophenoxy)-2,3-epoxypropane.

    Amination: The epoxy compound is then reacted with dibenzylamine to form 1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-ol.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-one.

    Reduction: Formation of 1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a cardiovascular agent or central nervous system modulator.

    Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with adrenergic receptors, modulating neurotransmitter release and affecting cardiovascular function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenoxy)-3-(dimethylamino)propan-2-ol: Similar structure but with dimethylamino group instead of dibenzylamino.

    1-(2-Chlorophenoxy)-3-(diethylamino)propan-2-ol: Similar structure but with diethylamino group instead of dibenzylamino.

Uniqueness

1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride is unique due to the presence of the dibenzylamino group, which may confer different pharmacological properties compared to its analogs. This uniqueness can affect its binding affinity, selectivity, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride
Reactant of Route 2
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1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride

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